Bromophenol blue
Overview
Description
Bromophenol blue, also known as 3,3’,5,5’-tetrabromophenolsulfonphthalein, is an organic compound with the chemical formula C19H10Br4O5S. It is widely used as a pH indicator, an electrophoretic color marker, and a dye. The compound changes color depending on the pH of the solution, making it useful in various scientific applications .
Mechanism of Action
Target of Action
Bromophenol Blue (BPB) is primarily used as a pH indicator, an electrophoretic color marker, and a dye . Its primary targets are the pH levels in a solution and the molecules in a gel during electrophoresis .
Mode of Action
As a pH indicator, this compound changes color based on the pH of the solution it is in. It changes from yellow at pH 3.0 to blue at pH 4.6 . This reaction is reversible and is structurally related to phenolphthalein, another popular indicator .
In electrophoresis, this compound carries a slight negative charge at moderate pH, allowing it to migrate in the same direction as DNA or protein in a gel . The rate at which it migrates varies according to gel density and buffer composition .
Biochemical Pathways
Instead, it serves as a tracking dye in DNA, RNA (agarose), and protein (polyacrylamide) gel electrophoresis . It allows scientists to monitor the progress of molecules moving through the gel .
Pharmacokinetics
It is known that this compound is actively transported from the bloodstream into bile . This process takes into account the roles of the liver cytoplasmic Y- and Z- binding proteins and T binder .
Result of Action
The primary result of this compound’s action is a visual indication of pH levels or the progress of electrophoresis. In a neutral pH, the dye absorbs red light most strongly and transmits blue light, appearing blue in solution . At low pH, the dye absorbs ultraviolet and blue light most strongly and appears yellow in solution .
Action Environment
The action of this compound is influenced by environmental factors such as pH and the composition of the gel in electrophoresis . Its color change as a pH indicator is dependent on the acidity or alkalinity of the solution it is in . In electrophoresis, the density of the gel and the composition of the buffer can affect the rate at which this compound migrates .
Biochemical Analysis
Biochemical Properties
Bromophenol blue interacts with various biomolecules in its role as a pH indicator and color marker. It carries a slight negative charge at moderate pH, allowing it to migrate in the same direction as DNA or protein in a gel . This property makes this compound a valuable tool in monitoring the progress of molecules moving through a gel during electrophoresis .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a pH indicator. It has been observed that this compound can cause significant toxicity in certain cell types when exposed to light . This suggests that this compound may influence cellular function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interactions with hydrogen ions. As an acid-base indicator, this compound changes from yellow at pH 3.0 to blue at pH 4.6 . This color change is due to the protonation or deprotonation of the molecule, which results in a shift in the light absorption spectrum .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the compound’s color change in response to pH alterations is reversible
Dosage Effects in Animal Models
One study used this compound as a control in a murine intracranial aneurysm model, injecting 20 μL of the solution and observing for aneurysm formation or rupture
Transport and Distribution
This compound’s transport and distribution within cells and tissues are likely influenced by its chemical properties. Given its negative charge at moderate pH, it may interact with certain transporters or binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromophenol blue can be synthesized by adding excess bromine to a hot solution of phenolsulfonphthalein in glacial acetic acid. The reaction proceeds as follows:
- Dissolve phenolsulfonphthalein in glacial acetic acid.
- Slowly add bromine to the solution while maintaining the temperature.
- The product precipitates out as a yellow solid, which is then filtered and washed with acetic acid and water to obtain pure this compound .
Industrial Production Methods
In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves:
- Dissolving phenolsulfonphthalein in a large reactor containing glacial acetic acid.
- Adding bromine gradually while stirring and maintaining the temperature.
- Filtering and washing the precipitated product to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Bromophenol blue undergoes several types of chemical reactions, including:
Acid-Base Reactions: It acts as a pH indicator, changing color from yellow at pH 3.0 to blue at pH 4.6.
Electrophilic Substitution: The bromine atoms in this compound can be substituted by other electrophiles under appropriate conditions.
Common Reagents and Conditions
Acid-Base Reactions: Commonly performed in aqueous solutions with varying pH levels.
Electrophilic Substitution: Requires strong electrophiles and suitable solvents like acetic acid.
Major Products Formed
Acid-Base Reactions: The major products are the protonated and deprotonated forms of this compound, which exhibit different colors.
Electrophilic Substitution: The products depend on the electrophile used in the reaction.
Scientific Research Applications
Bromophenol blue has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenolphthalein: Another pH indicator with a different color change range.
Bromocresol Green: A pH indicator with a similar color change range but different chemical structure.
Methyl Orange: A pH indicator with a different color change range.
Uniqueness
Bromophenol blue is unique due to its specific color change range (pH 3.0 to 4.6) and its ability to act as both a pH indicator and an electrophoretic color marker. This dual functionality makes it particularly valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Br4O5S/c20-12-5-9(6-13(21)17(12)24)19(10-7-14(22)18(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28-19/h1-8,24-25H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSAIICHUKSCKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Br4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041682 | |
Record name | Bromophenol blue | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
670.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless solid; Color varies (tan, orange, light pink, purple, or red) [CHEMINFO] Slightly soluble in water; [MSDSonline] | |
Record name | Bromophenol blue | |
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Solubility |
Soluble in acetic acid, Soluble in water (about 0.4 g/100 mL); more soluble in methyl and ethyl alcohol, and in benzene. Freely soluble in NaOH solutions with the formation of a water-soluble sodium salt., In water, 3 mg/mL | |
Record name | Bromophenol Blue | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7728 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Hexagonal prisms from acetic acid and acetone, Elongated hexagonal prisms from acetic acid and acetone | |
CAS No. |
115-39-9 | |
Record name | Bromophenol Blue | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bromophenol blue | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromophenol blue | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7818 | |
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Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bromophenol blue | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BROMOPHENOL BLUE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R2969YC90 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Bromophenol Blue | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7728 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes at 279 °C (An orange discoloration with formation of a green sublimate sets in at 210 °C) | |
Record name | Bromophenol Blue | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7728 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Bromophenol Blue?
A1: this compound has a molecular formula of C19H10Br4O5S and a molecular weight of 669.96 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: this compound exhibits a distinct color change depending on the pH of the solution. In acidic conditions (pH below 3.0), it appears yellow, while under basic conditions (pH above 4.6), it turns blue. This color change is attributed to structural changes in the molecule, leading to different absorption spectra. The maximum absorbance wavelengths (λmax) are reported as 426 nm for this compound complexed with ofloxacin and 633 nm, 632 nm, and 633 nm for its ion-pair complexes with Ciprofloxacin Hydrochloride, Moxifloxacin Hydrochloride, and Roxithromycin Hydrochloride, respectively [, ]. These unique spectrophotometric properties make it useful for various applications, including pH indication and spectrophotometric assays.
Q3: How does this compound perform under various conditions, and what are its common applications?
A3: this compound is compatible with a range of solvents and materials. It is frequently employed as a pH indicator due to its clear color transition between pH 3.0 and 4.6 []. This property makes it valuable for titrations and monitoring pH changes in biological and chemical reactions. In molecular biology, this compound is a common component of loading buffers used in gel electrophoresis. Its anionic nature and visible color allow it to co-migrate with DNA or protein samples, enabling researchers to track the progress of electrophoresis [, ].
Q4: Can this compound be used to visualize polyacrylamide gels?
A4: Yes, incorporating a small amount of this compound (1-5 mg) into the polyacrylamide gel solution before polymerization significantly enhances its visibility []. The brilliant blue color allows for easy detection of leaks and air bubbles, ensuring proper gel formation. The dye does not interfere with the migration of samples and can be pre-run to clear the wells and top portions of the gel if needed.
Q5: How does this compound interact with biological systems?
A5: Research has shown that this compound can interact with proteins like bovine neurophysin-I. Studies using various techniques, including equilibrium dialysis and circular dichroism spectroscopy, revealed that this compound binds to the protein in both its protonated and deprotonated forms, with the deprotonated form exhibiting a higher affinity []. The binding is pH-dependent and is influenced by the protonation state of specific protein residues. Additionally, this compound displays potential for use in retinal surgery, but its delayed phototoxicity in human ARPE retinal pigment epithelium cells raises concerns for patient outcomes and necessitates careful consideration [].
Q6: Does this compound exhibit any catalytic properties?
A6: While not traditionally considered a catalyst, this compound can participate in certain reactions, influencing their kinetics. For instance, in a study investigating the reaction between this compound and aromatic nitrogen bases in chlorobenzene using a laser temperature-jump apparatus, it was found that this compound forms an intermediate complex with the bases, potentially involving hydrogen bonding []. This interaction can impact the reaction rate and pathway.
Q7: How is this compound used in analytical chemistry?
A7: this compound finds extensive use in analytical chemistry for the quantitative determination of various compounds. It is frequently employed as a reagent in extractive spectrophotometric methods, where it forms ion-pair complexes with target analytes. These complexes are then extracted into organic solvents and their absorbance is measured spectrophotometrically. This approach has been successfully applied for the determination of pharmaceutical compounds like Ciprofloxacin Hydrochloride, Moxifloxacin Hydrochloride, Roxithromycin Hydrochloride, and Fexofenadine HCl [, ].
Q8: How is the analytical method using this compound validated?
A8: The validation of analytical methods employing this compound as a reagent typically involves assessing parameters such as linearity, accuracy, precision, and specificity. These parameters ensure the reliability and robustness of the analytical method for its intended purpose. For example, in the spectrophotometric determination of Ciprofloxacin Hydrochloride, Moxifloxacin Hydrochloride, and Roxithromycin Hydrochloride using this compound, Beer's law plots were constructed to evaluate the linearity of the method []. Additionally, the accuracy of the method can be evaluated through recovery studies, where known amounts of the analyte are added to the sample matrix and the percentage recovery is determined.
Q9: What is the environmental impact of this compound?
A9: While this compound has proven valuable in various applications, its potential environmental impact should not be overlooked. As a dye, it can contribute to water pollution if not properly managed [].
Q10: Are there any alternatives to this compound for its various applications?
A10: Researchers are constantly exploring alternatives to minimize the environmental footprint of laboratory practices. For instance, in gel electrophoresis, natural pigments like betacyanin extracted from spinach vine fruit (Basella rubra L.) have shown promise as potential substitutes for this compound []. Betacyanin exhibits good stability under a range of pH conditions and can effectively track DNA migration during electrophoresis, offering a more sustainable alternative.
Q11: Are there safety regulations regarding the use and disposal of this compound?
A11: As with any chemical reagent, handling this compound requires adherence to safety regulations and guidelines []. Always consult the material safety data sheet (MSDS) provided by the manufacturer for specific handling, storage, and disposal instructions.
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